molecular formula C7H8N2O4 B12848236 (6-Methoxy-3-nitropyridin-2-yl)methanol

(6-Methoxy-3-nitropyridin-2-yl)methanol

Cat. No.: B12848236
M. Wt: 184.15 g/mol
InChI Key: IJEHUOHYXIREFD-UHFFFAOYSA-N
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Description

(6-Methoxy-3-nitropyridin-2-yl)methanol is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 3rd position, along with a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methoxy-3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3

InChI Key

IJEHUOHYXIREFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

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